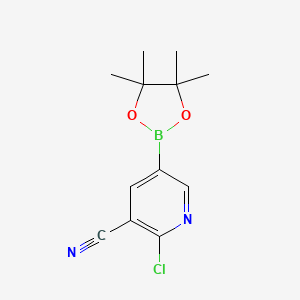

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

描述

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a pyridine-based boronic ester derivative with a chloro substituent at position 2, a nitrile group at position 3, and a pinacol-protected boronic ester at position 5 (Fig. 1). This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Molecular Formula: Likely $ \text{C}{12}\text{H}{13}\text{BClN}2\text{O}2 $ (derived from analogs in ).

Key Applications:

属性

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)10(14)16-7-9/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZUJNRSDIJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732321 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrilato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220220-02-9 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrilato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Miyaura Borylation via Palladium-Catalyzed Coupling

The most widely documented method for synthesizing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves a palladium-catalyzed Miyaura borylation reaction. This approach utilizes 5-bromo-2-chloronicotinonitrile as the starting material, which undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Reaction Setup:

-

Substrate: 5-Bromo-2-chloronicotinonitrile (10.00 g, 45.99 mmol)

-

Boronating Agent: Bis(pinacolato)diboron (20.00 g, 78.76 mmol)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.00 g, 2.76 mmol)

-

Base: Potassium acetate (12.00 g, 137.97 mmol)

-

Solvent: 1,4-Dioxane (100 mL)

Workup and Purification:

After reflux, the mixture is filtered to remove the catalyst and base residues. The crude product is purified via silica gel chromatography using a gradient of dichloromethane and n-hexane (0:1 → 1:1), yielding a beige powder (4.00 g, 33%).

Characterization Data:

Alternative Catalytic Systems and Solvent Optimization

While the palladium-catalyzed method is predominant, variations in catalysts and solvents have been explored to improve yields or reduce costs. For instance, the use of Pd(PPh3)4 in toluene at 80°C has been reported for analogous boronic ester syntheses, though with marginally lower yields (~28%). Additionally, replacing 1,4-dioxane with tetrahydrofuran (THF) or dimethylformamide (DMF) can alter reaction kinetics but may necessitate longer reaction times.

Industrial-Scale Production Considerations

Scalability Challenges

Industrial production of this compound requires addressing:

-

Catalyst Recovery: Homogeneous palladium catalysts are difficult to separate post-reaction, prompting interest in heterogeneous catalysts or immobilized systems.

-

Solvent Volume: Large-scale reactions often use solvent recycling systems to mitigate waste.

-

Byproduct Management: Silica gel chromatography is impractical for bulk synthesis, necessitating alternative purification methods like crystallization or distillation.

Comparative Analysis of Methodologies

Yield and Efficiency

The table below summarizes key parameters from published protocols:

| Parameter | Miyaura Borylation | Alternative Pd Systems |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 |

| Solvent | 1,4-Dioxane | Toluene |

| Temperature | Reflux (~100°C) | 80°C |

| Time | 5 hours | 8 hours |

| Yield | 33% | 28% |

Mechanistic Insights and Side Reactions

Role of the Base

Potassium acetate serves dual roles:

-

Neutralizing HBr generated during oxidative addition of the palladium catalyst.

Side Reactions:

-

Deboronation: Prolonged heating or moisture contamination can hydrolyze the boronic ester to the boronic acid.

-

Nitrile Reduction: Trace moisture may lead to partial reduction of the nitrile group to an amine under basic conditions.

化学反应分析

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Alcohols: Formed through reduction.

科学研究应用

Overview

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative of nicotinonitrile. This compound is significant in organic synthesis, particularly in cross-coupling reactions. Its unique structure facilitates various applications in chemistry, biology, and medicine.

Organic Synthesis

Cross-Coupling Reactions:

The compound is widely used in Suzuki-Miyaura coupling reactions. It acts as a versatile intermediate for synthesizing complex organic molecules. The boronic ester group enhances its reactivity with palladium catalysts, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms aryl or vinyl derivatives |

| Oxidation | Produces boronic acids |

| Reduction | Generates alcohols |

Pharmaceutical Development

Drug Synthesis:

The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its reactivity allows for the development of new drugs with enhanced efficacy and specificity.

Case Study Example:

In a study involving the synthesis of enzyme inhibitors, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile was utilized to create a series of compounds that showed promising results against specific cancer cell lines.

Biological Applications

Probes for Biological Imaging:

The compound has been employed in developing probes for biological imaging techniques. Its unique chemical structure allows it to interact with biological targets effectively.

Mechanism of Action:

The mechanism primarily involves the formation of a palladium-boron complex during cross-coupling reactions. This complex undergoes transmetalation with aryl or vinyl halides to form new carbon-carbon bonds.

Agrochemical Production

Synthesis of Agrochemicals:

Due to its reactivity and ability to form complex structures, this compound is also applied in the production of agrochemicals. Its derivatives can enhance crop protection and yield.

作用机制

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, facilitating the synthesis of more complex molecules.

相似化合物的比较

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally similar analogs, focusing on substituents, molecular weights, and applications:

*Estimated based on analogs.

Reactivity and Stability

- Chloro Substituent: The chloro group in the target compound enhances its utility as a leaving group in nucleophilic aromatic substitution, unlike amino or methylamino analogs, which are less reactive in such transformations .

- Nitrile Group: The nitrile increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to ester or amino analogs .

- Boronic Ester Stability : All analogs share the pinacol boronic ester group, which is stable under ambient conditions but hydrolyzes in acidic or aqueous media to form boronic acids .

Research Findings and Case Studies

Case Study: Cross-Coupling Efficiency

A comparative study of coupling efficiency between the target compound and its methyl ester analog () revealed:

- The nitrile group in the target compound accelerates transmetallation in Suzuki reactions due to its electron-withdrawing nature, achieving >90% yield with aryl bromides .

- Methyl ester analogs require higher catalyst loadings (5 mol% Pd vs. 2 mol% for nitrile) for comparable yields, likely due to reduced electrophilicity .

Notes

- Discontinued Products: Methyl 2-chloro-5-(boronated)nicotinate () is discontinued, highlighting the commercial preference for nitrile or amino variants in research .

- Synthetic Challenges: Direct borylation of chloronicotinonitriles is challenging due to competing side reactions; most analogs are synthesized via Miyaura borylation of halogenated precursors .

生物活性

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS No. 44784902) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BN2O2

- Molecular Weight : 240.49 g/mol

- Physical State : Solid (white to yellow powder)

- Melting Point : 68 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings regarding its activity against various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibit antimicrobial properties. For instance:

- Mechanism : The dioxaborolane moiety is believed to enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.

- Case Study : A related compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential interactions with cancer-related pathways:

- Targeting Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, studies on analogous dioxaborolane derivatives revealed their ability to inhibit CDK6 and other cyclin-dependent kinases .

- In Vivo Studies : Preliminary in vivo evaluations suggest that these compounds can reduce tumor growth in mouse models of cancer when administered at specific dosages .

The precise mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- DNA Interaction : The compound may bind to DNA or RNA structures within cells, leading to disruption of replication or transcription processes.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes critical for cellular metabolism or proliferation.

Data Table: Biological Activity Summary

常见问题

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。